molecular formula C20H19N5OS B278281 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278281
M. Wt: 377.5 g/mol
InChI Key: XKIJBCNSNIPLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been extensively studied for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in the development of inflammation and pain.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in laboratory experiments is its ability to exhibit significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain management. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity and side effects, which need to be carefully evaluated before its use in human clinical trials.

Future Directions

There are several future directions for the research on 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and pain management. Another potential direction is the evaluation of the potential toxicity and side effects of this compound in human clinical trials. Additionally, the potential applications of this compound in other fields, such as cancer research, should also be explored.
Conclusion:
In conclusion, 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits significant anti-inflammatory and analgesic properties and has the potential to be developed into new drugs for the treatment of inflammatory diseases and pain management. However, its potential toxicity and side effects need to be carefully evaluated before its use in human clinical trials.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps. The first step involves the preparation of 3,4-dimethylbenzoic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to form the desired product.

Scientific Research Applications

3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain management.

properties

Product Name

3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

3,4-dimethyl-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C20H19N5OS/c1-11-5-6-15(9-12(11)2)18(26)21-17-8-7-16(10-13(17)3)19-24-25-14(4)22-23-20(25)27-19/h5-10H,1-4H3,(H,21,26)

InChI Key

XKIJBCNSNIPLMG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C)C)C

Origin of Product

United States

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